molecular formula C13H17ClN4 B12756539 1-(Phenylmethyl)-1H-imidazole-2-carboxaldehyde dimethylhydrazone monohydrochloride CAS No. 134221-12-8

1-(Phenylmethyl)-1H-imidazole-2-carboxaldehyde dimethylhydrazone monohydrochloride

Cat. No.: B12756539
CAS No.: 134221-12-8
M. Wt: 264.75 g/mol
InChI Key: MBGXCZZXYVWPLD-GYVLLFFHSA-N
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Description

1-(Phenylmethyl)-1H-imidazole-2-carboxaldehyde dimethylhydrazone monohydrochloride is a complex organic compound that belongs to the class of imidazole derivatives Imidazole is a five-membered heterocyclic ring containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Phenylmethyl)-1H-imidazole-2-carboxaldehyde dimethylhydrazone monohydrochloride typically involves the reaction of 1-(Phenylmethyl)-1H-imidazole-2-carboxaldehyde with dimethylhydrazine in the presence of hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:

1-(Phenylmethyl)-1H-imidazole-2-carboxaldehyde+Dimethylhydrazine1-(Phenylmethyl)-1H-imidazole-2-carboxaldehyde dimethylhydrazone+HCl\text{1-(Phenylmethyl)-1H-imidazole-2-carboxaldehyde} + \text{Dimethylhydrazine} \rightarrow \text{1-(Phenylmethyl)-1H-imidazole-2-carboxaldehyde dimethylhydrazone} + \text{HCl} 1-(Phenylmethyl)-1H-imidazole-2-carboxaldehyde+Dimethylhydrazine→1-(Phenylmethyl)-1H-imidazole-2-carboxaldehyde dimethylhydrazone+HCl

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(Phenylmethyl)-1H-imidazole-2-carboxaldehyde dimethylhydrazone monohydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Substitution reactions may involve reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce reduced forms of the compound.

Scientific Research Applications

1-(Phenylmethyl)-1H-imidazole-2-carboxaldehyde dimethylhydrazone monohydrochloride has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(Phenylmethyl)-1H-imidazole-2-carboxaldehyde dimethylhydrazone monohydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-(Phenylmethyl)-1H-imidazole: A related compound with similar structural features.

    Dimethylhydrazine: A compound with similar functional groups.

Uniqueness

1-(Phenylmethyl)-1H-imidazole-2-carboxaldehyde dimethylhydrazone monohydrochloride is unique due to its specific combination of functional groups and its potential applications in diverse fields. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for research and industrial applications.

Properties

CAS No.

134221-12-8

Molecular Formula

C13H17ClN4

Molecular Weight

264.75 g/mol

IUPAC Name

N-[(E)-(1-benzylimidazol-2-yl)methylideneamino]-N-methylmethanamine;hydrochloride

InChI

InChI=1S/C13H16N4.ClH/c1-16(2)15-10-13-14-8-9-17(13)11-12-6-4-3-5-7-12;/h3-10H,11H2,1-2H3;1H/b15-10+;

InChI Key

MBGXCZZXYVWPLD-GYVLLFFHSA-N

Isomeric SMILES

CN(C)/N=C/C1=NC=CN1CC2=CC=CC=C2.Cl

Canonical SMILES

CN(C)N=CC1=NC=CN1CC2=CC=CC=C2.Cl

Origin of Product

United States

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